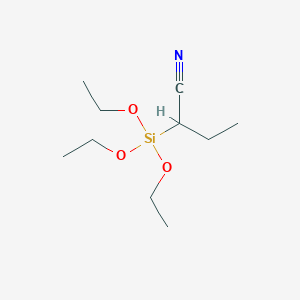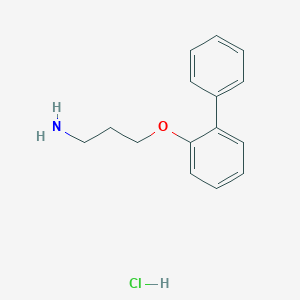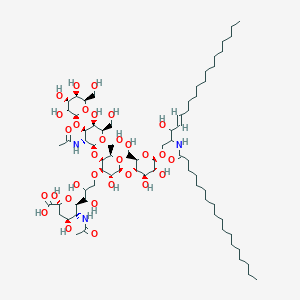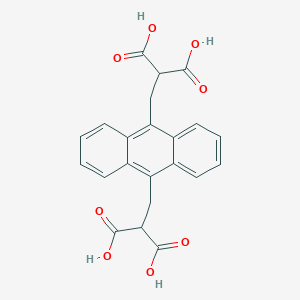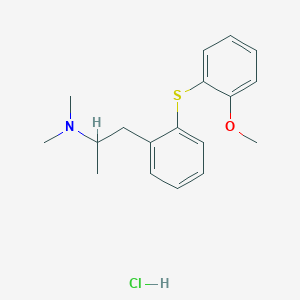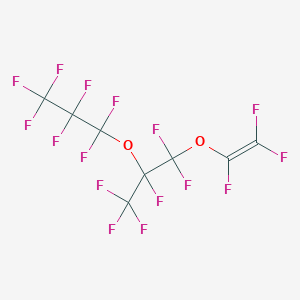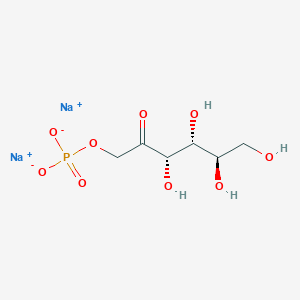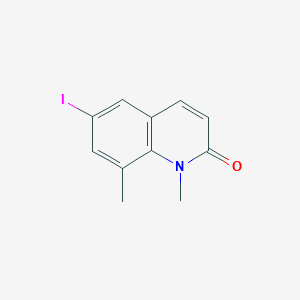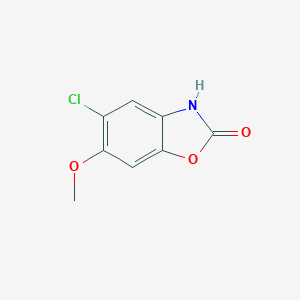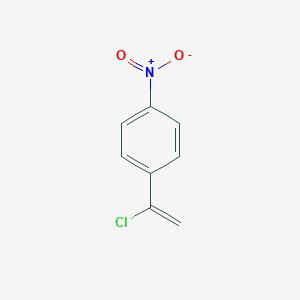
Styrene, alpha-chloro-p-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrene, alpha-chloro-p-nitro- is a chemical compound that has been widely used in various industries for many years. It is commonly known as SAN and is used in the production of plastics, resins, and other materials. SAN is a highly reactive compound, and its use has been linked to various health concerns. In
作用機序
The mechanism of action of SAN is not well understood. It is believed to act as a reactive electrophile, which can react with various nucleophiles in biological systems. SAN has been shown to react with DNA, resulting in the formation of adducts that can cause mutations and other genetic damage.
生化学的および生理学的効果
SAN has been shown to have various biochemical and physiological effects. It has been found to be genotoxic, mutagenic, and carcinogenic in various in vitro and in vivo studies. SAN exposure has also been linked to various health concerns, including respiratory and skin irritation, liver and kidney damage, and reproductive toxicity.
実験室実験の利点と制限
SAN has several advantages for use in lab experiments. It is a highly reactive compound, making it useful for studying nucleophilic substitution reactions. It is also readily available and relatively inexpensive. However, SAN has several limitations, including its toxicity and potential health risks. Careful handling and disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.
将来の方向性
There are several future directions for research on SAN. One area of interest is the development of safer and more environmentally friendly alternatives to SAN in the production of polymers. Another area of interest is the study of the mechanism of action of SAN and its potential role in DNA damage and cancer development. Additionally, further research is needed to fully understand the health risks associated with SAN exposure and to develop effective strategies for minimizing these risks.
Conclusion:
In conclusion, SAN is a highly reactive compound that has been widely used in various industries for many years. Its use has been linked to various health concerns, including genotoxicity, mutagenicity, and carcinogenicity. Despite its potential health risks, SAN has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of SAN and its potential health risks, as well as to develop safer and more environmentally friendly alternatives to SAN in the production of polymers.
合成法
The synthesis of SAN involves the reaction of styrene with alpha-chloronitrobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of SAN. The reaction is exothermic and requires careful control of temperature and pressure.
科学的研究の応用
SAN has been extensively studied for its potential use as a monomer in the production of polymers. It has been found to have excellent mechanical and thermal properties, making it a desirable material for various applications. SAN has also been studied for its potential use in the production of biodegradable polymers, which could have significant environmental benefits.
特性
CAS番号 |
10140-97-3 |
|---|---|
製品名 |
Styrene, alpha-chloro-p-nitro- |
分子式 |
C8H6ClNO2 |
分子量 |
183.59 g/mol |
IUPAC名 |
1-(1-chloroethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-5H,1H2 |
InChIキー |
XTDAYGDHDWTKHX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
正規SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
その他のCAS番号 |
10140-97-3 |
同義語 |
α-Chloro-p-nitrostyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
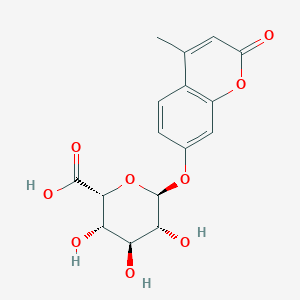
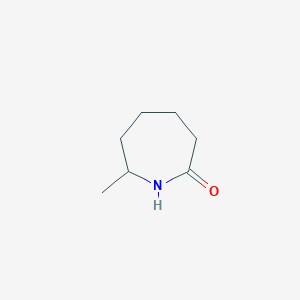
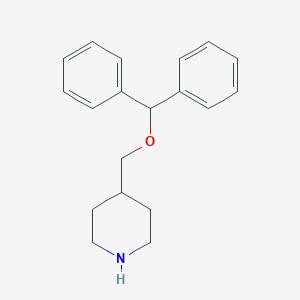
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
